5-Amino TAMRA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino TAMRA, also known as 5-Amino-tetramethylrhodamine, is a fluorescent dye widely used in various scientific fields. This compound is a derivative of tetramethylrhodamine (TAMRA), which is known for its bright red fluorescence. The amino group in this compound allows it to be conjugated to various biomolecules, making it a valuable tool in biological and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino TAMRA typically involves the introduction of an amino group to the tetramethylrhodamine structure. One common method is the reaction of tetramethylrhodamine with an amine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or methanol, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated systems. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino TAMRA undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing the dye to be conjugated to other molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its fluorescence properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include activated esters and isocyanates, with reactions typically carried out in organic solvents like DMSO or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed
The major products formed from these reactions include various conjugates of this compound with biomolecules such as proteins, peptides, and nucleic acids .
Wissenschaftliche Forschungsanwendungen
5-Amino TAMRA has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Amino TAMRA involves its ability to fluoresce when excited by light of a specific wavelength. The amino group allows it to form stable conjugates with biomolecules, enabling its use as a fluorescent marker. The fluorescence properties of this compound are due to the tetramethylrhodamine core, which absorbs light and emits it at a longer wavelength .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Carboxytetramethylrhodamine (5-TAMRA): Another derivative of tetramethylrhodamine, used for similar applications but with a carboxyl group instead of an amino group.
6-Carboxytetramethylrhodamine (6-TAMRA): Similar to 5-TAMRA but with the carboxyl group in a different position.
Uniqueness
5-Amino TAMRA is unique due to its amino group, which provides additional reactivity and allows for the formation of more stable conjugates with biomolecules compared to its carboxyl counterparts .
Eigenschaften
Molekularformel |
C24H25N3O3 |
---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
6-amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-4a,9a-dihydroxanthene]-1-one |
InChI |
InChI=1S/C24H25N3O3/c1-26(2)15-6-9-19-21(12-15)29-22-13-16(27(3)4)7-10-20(22)24(19)18-8-5-14(25)11-17(18)23(28)30-24/h5-13,19,21H,25H2,1-4H3 |
InChI-Schlüssel |
SUFQCQVUAHQHJT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2C(C=C1)C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.